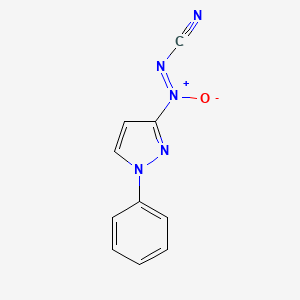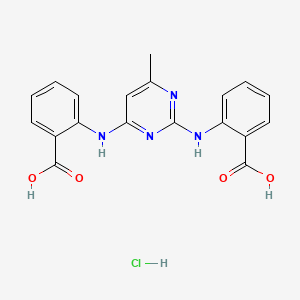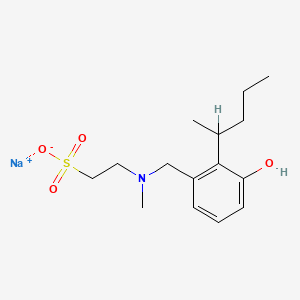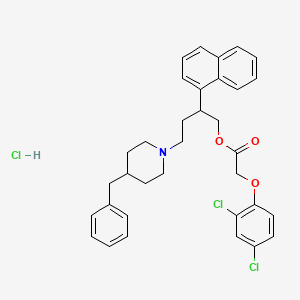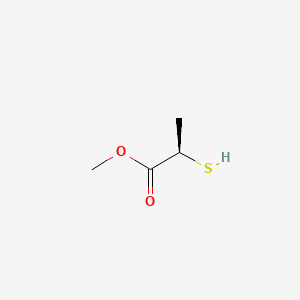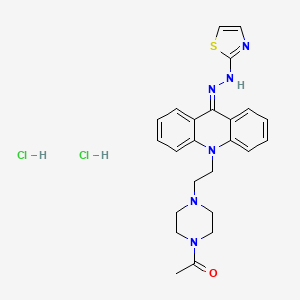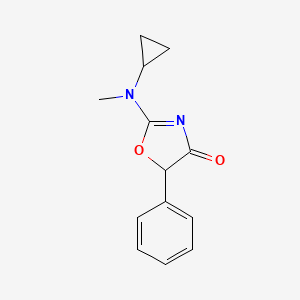
N-Methylcyclazodone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylcyclazodone is a centrally acting stimulant drug that belongs to the class of oxazolidinones. It is structurally related to cyclazodone and was developed as a potential nootropic and stimulant. The compound has gained attention for its potential cognitive-enhancing and stimulant effects, although it is not approved for medical use and is primarily available for research purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylcyclazodone involves several steps. One common method starts with the reaction of α-chlorophenylacetyl chloride with 1-cyclopropylurea to form an intermediate amide. This intermediate is then treated with sodium ethoxide to form the oxazolidinone ring, resulting in the formation of cyclazodone. The methylation of cyclazodone at the nitrogen atom produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. the synthesis process described above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions
N-Methylcyclazodone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.
科学的研究の応用
N-Methylcyclazodone has several scientific research applications, including:
Chemistry: It is used as a research chemical to study its chemical properties and reactions.
Biology: Researchers investigate its effects on biological systems, particularly its stimulant and cognitive-enhancing properties.
Medicine: Although not approved for medical use, it is studied for its potential therapeutic effects on conditions like attention deficit hyperactivity disorder (ADHD) and cognitive fatigue.
Industry: The compound is explored for its potential use in developing new nootropic and stimulant drugs
作用機序
The exact mechanism of action of N-Methylcyclazodone is not fully understood. it is believed to increase the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain by blocking their reuptake. This leads to increased energy, improved mood, and decreased anxiety. The compound’s stimulant effects are thought to be mediated through its action on the central nervous system .
類似化合物との比較
N-Methylcyclazodone is similar to other stimulant compounds such as:
Cyclazodone: Structurally related and shares similar stimulant properties.
Pemoline: An older stimulant drug with a similar mechanism of action but higher toxicity.
4-Methylaminorex: Another stimulant with similar effects but different chemical structure.
Uniqueness
This compound is unique in its balance of stimulant and cognitive-enhancing effects with relatively lower toxicity compared to some other stimulants. Its longer duration of action and potential nootropic benefits make it a compound of interest for further research .
特性
CAS番号 |
14461-92-8 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChIキー |
FFWGGFGJVZVGOW-UHFFFAOYSA-N |
正規SMILES |
CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

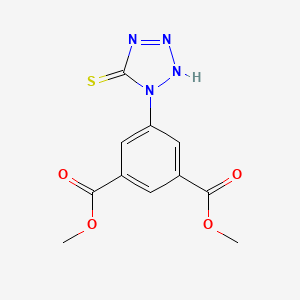

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
